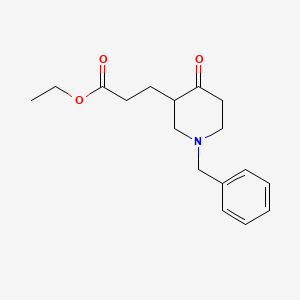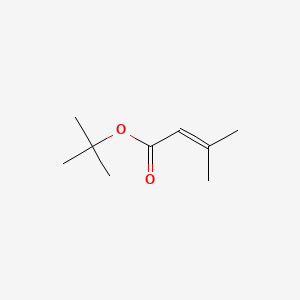
5-Fluoro-2-iodo-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-iodo-3-(trifluoromethyl)phenol: is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can target the halogen substituents.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products:
Quinones: Formed through oxidation of the phenol group.
Substituted Phenols: Resulting from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors and receptor modulators.
Industry: In materials science, it can be used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets.
Comparación Con Compuestos Similares
- 2-Fluoro-5-iodo-3-(trifluoromethyl)phenol
- 5-Fluoro-3-iodo-2-(trifluoromethyl)phenol
Uniqueness: The unique combination of fluorine, iodine, and trifluoromethyl groups in 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.
Propiedades
Fórmula molecular |
C7H3F4IO |
|---|---|
Peso molecular |
306.00 g/mol |
Nombre IUPAC |
5-fluoro-2-iodo-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H |
Clave InChI |
DXGMGEFURFPWBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)I)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)










